Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate
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Overview
Description
4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester involves several steps. One common method includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, dimethylmethylene ammonium chloride, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonic acid can yield benzofuro[3,2-b]indole derivatives .
Scientific Research Applications
4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester has several scientific research applications. Additionally, its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms in organic chemistry .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism by which 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester exerts its effects is still under investigation, but it is believed to involve modulation of specific signaling pathways and receptor interactions .
Comparison with Similar Compounds
When compared to other similar compounds, 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester stands out due to its unique structure and diverse applications. Similar compounds include other indole derivatives, such as benzofuro[3,2-b]indole and diindole-2-carboxylate . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
CAS No. |
148761-44-8 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.234 |
IUPAC Name |
methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-14-8-6-4-3-5-7(8)11-9(14)10(15)12(18-11)13(16)17-2/h3-6,15H,1-2H3 |
InChI Key |
VTFFPEIQNHZSDT-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C(=C(O3)C(=O)OC)O |
Synonyms |
4H-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester |
Origin of Product |
United States |
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